Colestipol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

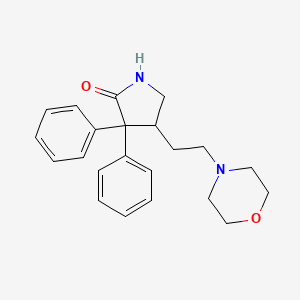

Colestipol is a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.

Colestipol is a nonabsorbed bile acid sequestrant that is used a therapy of hyperlipidemia and for the pruritus of chronic liver disease and biliary obstruction. Colestipol has not been associated with clinically apparent liver injury.

Bile acid sequestrants like colestipol have been in use since the 1970s. And even though such an agent may very well be useful in reducing elevated cholesterol levels and decreasing the risk for atherosclerotic vascular disease due to hypercholesterolemia, colestipol is still generally only employed as an adjunct therapy and the relatively physical nature of its pharmacological activity sometimes limits its usefulness. In particular, as colestipol's general mechanism of action ultimately results in the decreased absorption and enhanced secretion of bile acids and lipids in the feces, patients who take complicated medication regimens, experience constipation or biliary obstruction, etc. may not be good candidates for using the agent owing to its physical effects on the gut. Alternatively, colestipol predominantly elicits its activities within the gut environment because it undergoes little absorption and metabolism. The resultant lack of systemic exposure consequently means the medication generally demonstrates very few adverse effects inside the body.

科学的研究の応用

Cholesterol-Lowering Effect : Colestipol is effective in lowering low-density-lipoprotein (LDL) and total plasma cholesterol levels. It is particularly beneficial in the long-term treatment of hypercholesterolemia, potentially reducing mortality from coronary heart disease (Glueck, 1982).

Application in Familial Hyperlipoproteinemia : It has been shown to be effective in lowering serum cholesterol by more than 30% in patients with familial type II hyperlipoproteinemia, indicating its potential as a safe and effective treatment for this condition (Harvengt & Desager, 1976).

Effects on Serum Lipids in Experimental Models : Studies on animals and humans have demonstrated that Colestipol can persistently lower serum cholesterol levels. It does not significantly affect triglyceride levels, indicating its targeted effect on cholesterol metabolism (Parkinson, Gundersen, & Nelson, 1970).

Use in Children and Young Adults : Colestipol has been studied in children, adolescents, and young adults with familial hypercholesterolemia. It has been found to lower total and LDL cholesterol, while potentially raising HDL cholesterol (Schlierf et al., 1982).

Dispositional Studies : Research on the disposition of Colestipol in humans, dogs, and rats showed minimal absorption from the gastrointestinal tract, aligning with its mechanism of action as a bile acid sequestrant (Thomas et al., 1978).

Long-Term Treatment of Hyperlipoproteinemia : Long-term use of Colestipol in conjunction with diet has shown significant lowering of serum lipids in patients with familial type II hyperlipoproteinemia. This approach was effective in reducing the size of xanthomas and stabilizing atherosclerotic lesions (Kuo, Hayase, Kostis, & Moreyra, 1979).

Effect on Atherosclerosis : Studies have indicated that Colestipol can significantly reduce atheromata in the aortic arch and thoracic aorta in rabbits when added to an atherogenic diet (Kritchevsky, Kim, & Tepper, 1973).

特性

CAS番号 |

8001-95-4 |

|---|---|

製品名 |

Colestipol |

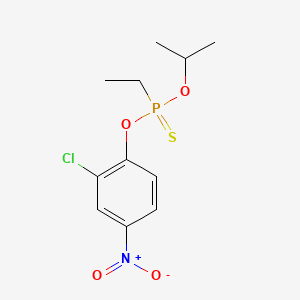

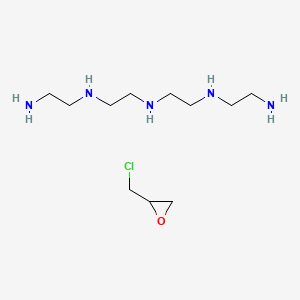

分子式 |

C11H28ClN5O |

分子量 |

281.83 g/mol |

IUPAC名 |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |

InChI |

InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |

InChIキー |

GMRWGQCZJGVHKL-UHFFFAOYSA-N |

SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

正規SMILES |

C1C(O1)CCl.C(CNCCNCCNCCN)N |

外観 |

Solid powder |

その他のCAS番号 |

50925-79-6 26658-42-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)